molecular formula C29H44B2O4 B1608338 [9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid CAS No. 264615-47-6

[9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid

Cat. No.: B1608338
CAS No.: 264615-47-6
M. Wt: 478.3 g/mol
InChI Key: RBFWXVHGJQDSGG-UHFFFAOYSA-N
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Description

[9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of boronic acid groups attached to a fluorene core, which is further substituted with 2-ethylhexyl groups

Mechanism of Action

Target of Action

This compound is primarily used as a reactant for coupling reactions

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given its use in coupling reactions, it may be involved in the formation of carbon-carbon bonds, but this would depend on the specific reaction conditions and other reactants .

Pharmacokinetics

Its bioavailability is likely to be influenced by factors such as its lipophilicity, molecular weight (478.28 g/mol) , and the presence of the boronic acid functional group.

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. For example, the pH of the environment could affect the reactivity of the boronic acid functional group. Additionally, factors such as temperature and solvent could also play a role in its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 9,9-bis(2-ethylhexyl)-9H-fluorene, which serves as the core structure.

    Borylation Reaction: The fluorene derivative undergoes a borylation reaction using a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

    Hydrolysis: The resulting boronate ester is then hydrolyzed to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

[9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid groups to boranes.

    Substitution: The compound can participate in substitution reactions where the boronic acid groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halides or alkylating agents can facilitate substitution reactions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Boranes.

    Substitution: Various substituted fluorene derivatives.

Scientific Research Applications

[9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.

    Industry: It is used in the production of advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Comparison with Similar Compounds

Similar Compounds

    9,9-Bis(2-ethylhexyl)-9H-fluorene: Lacks the boronic acid groups, making it less reactive in certain chemical reactions.

    9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronate: A boronate ester derivative with different reactivity and stability compared to the boronic acid.

Uniqueness

The presence of boronic acid groups in [9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid imparts unique reactivity and functionality, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[7-borono-9,9-bis(2-ethylhexyl)fluoren-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44B2O4/c1-5-9-11-21(7-3)19-29(20-22(8-4)12-10-6-2)27-17-23(30(32)33)13-15-25(27)26-16-14-24(31(34)35)18-28(26)29/h13-18,21-22,32-35H,5-12,19-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFWXVHGJQDSGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C3=C(C2(CC(CC)CCCC)CC(CC)CCCC)C=C(C=C3)B(O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44B2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392713
Record name [9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]diboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

264615-47-6
Record name [9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]diboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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